molecular formula C20H25BN2O4 B8085887 1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B8085887
M. Wt: 368.2 g/mol
InChI Key: WBPGLPFQYZJSFE-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a synthetic organic compound that features a urea linkage and a boronate ester group. Compounds with boronate esters are often used in organic synthesis, particularly in Suzuki coupling reactions, which are valuable for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:

    Formation of the Urea Linkage: This can be achieved by reacting an isocyanate with an amine. For example, 3-methoxyphenyl isocyanate can be reacted with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under mild conditions.

    Boronate Ester Formation: The boronate ester group can be introduced via a reaction between a boronic acid and a diol, such as pinacol, under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The boronate ester can participate in Suzuki coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.

Major Products

    Oxidation: 1-(3-Hydroxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea.

    Reduction: 1-(3-Methoxyphenyl)-3-(3-aminophenyl)urea.

    Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, particularly in Suzuki coupling reactions.

    Biology: Potential use in the development of boron-containing drugs or as a probe in biological studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the synthesis of advanced materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea would depend on its specific application. For example:

    In Suzuki Coupling: The boronate ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

    In Biological Systems: The compound might interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-3-phenylurea: Lacks the boronate ester group, making it less versatile in Suzuki coupling reactions.

    1-(3-Methoxyphenyl)-3-(3-boronophenyl)urea: Contains a boronic acid group instead of a boronate ester, which might have different reactivity and stability.

Uniqueness

1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is unique due to the presence of both a urea linkage and a boronate ester group, making it a valuable intermediate in organic synthesis and potentially useful in various scientific research applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BN2O4/c1-19(2)20(3,4)27-21(26-19)14-8-6-9-15(12-14)22-18(24)23-16-10-7-11-17(13-16)25-5/h6-13H,1-5H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPGLPFQYZJSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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